molecular formula C20H26N2O2S B12685400 2-(3-(Diethylamino)-2-methyl-1-phenyl-1-propenyl)benzenesulfonamide CAS No. 61766-87-8

2-(3-(Diethylamino)-2-methyl-1-phenyl-1-propenyl)benzenesulfonamide

Cat. No.: B12685400
CAS No.: 61766-87-8
M. Wt: 358.5 g/mol
InChI Key: XNSRSQRZHIOLTM-SILNSSARSA-N
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Description

2-(3-(Diethylamino)-2-methyl-1-phenyl-1-propenyl)benzenesulfonamide is a complex organic compound that belongs to the class of benzenesulfonamides. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a benzenesulfonamide moiety, which is known for its role in various pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Diethylamino)-2-methyl-1-phenyl-1-propenyl)benzenesulfonamide typically involves multiple steps. One common method includes the reaction of a benzenesulfonyl chloride with an appropriate amine under basic conditions to form the sulfonamide linkage. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and bases such as triethylamine or sodium hydroxide. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(3-(Diethylamino)-2-methyl-1-phenyl-1-propenyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reaction conditions vary depending on the desired transformation but often involve solvents like ethanol, dichloromethane, or acetonitrile .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can lead to the formation of various substituted benzenesulfonamides .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(3-(Diethylamino)-2-methyl-1-phenyl-1-propenyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, as an inhibitor of carbonic anhydrase IX, it binds to the active site of the enzyme, preventing its normal function. This inhibition can lead to a decrease in tumor growth and proliferation by disrupting the pH regulation within cancer cells .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzenesulfonamides such as:

Uniqueness

What sets 2-(3-(Diethylamino)-2-methyl-1-phenyl-1-propenyl)benzenesulfonamide apart is its specific structure, which allows it to interact uniquely with certain enzymes like carbonic anhydrase IX. This specificity makes it a promising candidate for targeted therapies in cancer treatment .

Properties

CAS No.

61766-87-8

Molecular Formula

C20H26N2O2S

Molecular Weight

358.5 g/mol

IUPAC Name

2-[(Z)-3-(diethylamino)-2-methyl-1-phenylprop-1-enyl]benzenesulfonamide

InChI

InChI=1S/C20H26N2O2S/c1-4-22(5-2)15-16(3)20(17-11-7-6-8-12-17)18-13-9-10-14-19(18)25(21,23)24/h6-14H,4-5,15H2,1-3H3,(H2,21,23,24)/b20-16-

InChI Key

XNSRSQRZHIOLTM-SILNSSARSA-N

Isomeric SMILES

CCN(CC)C/C(=C(/C1=CC=CC=C1)\C2=CC=CC=C2S(=O)(=O)N)/C

Canonical SMILES

CCN(CC)CC(=C(C1=CC=CC=C1)C2=CC=CC=C2S(=O)(=O)N)C

Origin of Product

United States

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